molecular formula C40H77NaO15S B12696574 Sodium 2-((3,6,9,12,15,18,21,24,27,30-decaoxaoctatetracont-39-enyl)oxy)-2-oxoethane-1-sulphonate CAS No. 94386-35-3

Sodium 2-((3,6,9,12,15,18,21,24,27,30-decaoxaoctatetracont-39-enyl)oxy)-2-oxoethane-1-sulphonate

Cat. No.: B12696574
CAS No.: 94386-35-3
M. Wt: 853.1 g/mol
InChI Key: YYASUNJBAKAUBD-RRABGKBLSA-M
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Description

Sodium 2-((3,6,9,12,15,18,21,24,27,30-decaoxaoctatetracont-39-enyl)oxy)-2-oxoethane-1-sulphonate is a complex organic compound known for its unique structure and properties. This compound is characterized by a long polyether chain and a sulfonate group, making it highly soluble in water and useful in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 2-((3,6,9,12,15,18,21,24,27,30-decaoxaoctatetracont-39-enyl)oxy)-2-oxoethane-1-sulphonate typically involves the reaction of a polyether alcohol with a sulfonating agent. The polyether alcohol is first prepared through the polymerization of ethylene oxide. This is followed by the reaction with a sulfonating agent such as chlorosulfonic acid or sulfur trioxide to introduce the sulfonate group.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors where the polyether alcohol is continuously fed and reacted with the sulfonating agent under controlled temperature and pressure conditions. The reaction mixture is then neutralized with sodium hydroxide to form the final product, which is purified through filtration and drying processes.

Chemical Reactions Analysis

Types of Reactions

Sodium 2-((3,6,9,12,15,18,21,24,27,30-decaoxaoctatetracont-39-enyl)oxy)-2-oxoethane-1-sulphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or thiol group.

    Substitution: The sulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Sulfinates or thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Sodium 2-((3,6,9,12,15,18,21,24,27,30-decaoxaoctatetracont-39-enyl)oxy)-2-oxoethane-1-sulphonate has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in cell culture media to improve cell growth and viability.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.

    Industry: Utilized in the formulation of detergents and cleaning agents due to its excellent emulsifying properties.

Mechanism of Action

The mechanism of action of Sodium 2-((3,6,9,12,15,18,21,24,27,30-decaoxaoctatetracont-39-enyl)oxy)-2-oxoethane-1-sulphonate involves its ability to interact with various molecular targets through its sulfonate group and polyether chain. The sulfonate group can form ionic interactions with positively charged molecules, while the polyether chain can engage in hydrogen bonding and van der Waals interactions. These interactions enable the compound to stabilize emulsions, enhance solubility, and facilitate the delivery of hydrophobic molecules.

Comparison with Similar Compounds

Similar Compounds

    Sodium dodecyl sulfate: Another surfactant with a shorter alkyl chain and similar sulfonate group.

    Sodium lauryl ether sulfate: Contains an ether linkage similar to the polyether chain in Sodium 2-((3,6,9,12,15,18,21,24,27,30-decaoxaoctatetracont-39-enyl)oxy)-2-oxoethane-1-sulphonate.

    Sodium stearate: A soap with a long alkyl chain and carboxylate group instead of a sulfonate group.

Uniqueness

This compound is unique due to its long polyether chain, which imparts exceptional solubility and emulsifying properties. This makes it particularly useful in applications where other surfactants may not perform as effectively.

Properties

CAS No.

94386-35-3

Molecular Formula

C40H77NaO15S

Molecular Weight

853.1 g/mol

IUPAC Name

sodium;2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(E)-octadec-9-enoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-2-oxoethanesulfonate

InChI

InChI=1S/C40H78O15S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-45-19-20-46-21-22-47-23-24-48-25-26-49-27-28-50-29-30-51-31-32-52-33-34-53-35-36-54-37-38-55-40(41)39-56(42,43)44;/h9-10H,2-8,11-39H2,1H3,(H,42,43,44);/q;+1/p-1/b10-9+;

InChI Key

YYASUNJBAKAUBD-RRABGKBLSA-M

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC(=O)CS(=O)(=O)[O-].[Na+]

Canonical SMILES

CCCCCCCCC=CCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC(=O)CS(=O)(=O)[O-].[Na+]

Origin of Product

United States

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